molecular formula C16H23NO4S2 B2625852 3-(4-methanesulfonylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide CAS No. 2034573-22-1

3-(4-methanesulfonylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide

Cat. No.: B2625852
CAS No.: 2034573-22-1
M. Wt: 357.48
InChI Key: LBRQIDBVWXPFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name 3-(4-methanesulfonylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide reflects its molecular architecture. The parent chain is a propanamide backbone (CH2CH2CONH2), with two key substituents:

  • A 4-methanesulfonylphenyl group at position 3 of the propanamide chain. This consists of a benzene ring substituted with a methanesulfonyl (–SO2CH3) group at the para position.
  • An N-[(3-methoxythiolan-3-yl)methyl] group attached to the amide nitrogen. This substituent features a thiolane (tetrahydrothiophene) ring with a methoxy (–OCH3) group at position 3 and a methylene (–CH2–) bridge linking it to the nitrogen.

The structural formula is represented as:
CH2CH2C(O)N(CH2C3H5S(OCH3))–C6H4–SO2CH3
A simplified SMILES notation is:
COC1(CSCC1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 2034573-22-1 . Alternative designations include:

Identifier Source
EVT-2763052 EvitaChem
N-[(3-Methoxythiolan-3-yl)methyl]-3-(4-(methylsulfonyl)phenyl)propanamide IUPAC variant

No widely accepted trivial or trade names exist for this compound in public databases as of 2025.

Molecular Formula and Weight Calculations

The molecular formula C17H24N2O4S2 derives from:

  • 17 carbon atoms : 3 from propanamide, 6 from benzene, 5 from thiolane, 3 from methoxy/methanesulfonyl groups
  • 24 hydrogen atoms : Distributed across all hydrocarbon components
  • 2 nitrogen atoms : One in the amide group, one in the thiolane ring
  • 4 oxygen atoms : Two from sulfonyl groups, one from methoxy, one from amide
  • 2 sulfur atoms : One in thiolane, one in methanesulfonyl

Molecular Weight Calculation:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 17 12.01 204.17
H 24 1.008 24.19
N 2 14.01 28.02
O 4 16.00 64.00
S 2 32.07 64.14
Total 384.52

The calculated molecular weight of 384.52 g/mol aligns with mass spectrometry data for this class of sulfonamide derivatives.

Structural Features Table

Property Description
Backbone Propanamide (CH2CH2CONH2)
Aromatic Substituent 4-Methanesulfonylphenyl (electron-withdrawing sulfonyl group)
Heterocyclic Substituent 3-Methoxythiolan-3-ylmethyl (sulfur-containing saturated five-membered ring)
Functional Groups Amide, sulfonyl, ether, thioether

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S2/c1-21-16(9-10-22-12-16)11-17-15(18)8-5-13-3-6-14(7-4-13)23(2,19)20/h3-4,6-7H,5,8-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRQIDBVWXPFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-methanesulfonylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylphenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the provided evidence share partial structural homology with the target molecule, enabling comparative analysis of physicochemical properties and substituent effects:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Melting Point (°C) Key Features
Target Compound Not explicitly given Not provided R1: 4-methanesulfonylphenyl; R2: 3-methoxythiolan-methyl Not provided Propanamide with sulfonyl and thioether
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389 R1: 4-methylphenyl; R2: oxadiazol-thiazol 134–178 Sulfanyl-linked heterocycles
N-Cyclopropyl-3-(2-fluorophenyl)-N-[(thiophen-3-yl)methyl]propanamide (BI82871) C₁₇H₁₈FNOS 303.39 R1: 2-fluorophenyl; R2: thiophen-methyl Not provided Fluorophenyl and thiophene substituents
(2E)-3-(Furan-2-yl)-N-[(3-methoxythiolan-3-yl)methyl]prop-2-enamide (BI82806) C₁₃H₁₇NO₃S 267.34 R1: furan-2-yl; R2: 3-methoxythiolan-methyl Not provided Enamide backbone with furan
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (10) C₁₉H₁₆ClN₃OS 369.87 R1: 4-chlorophenyl; R2: indole-thiazol Not provided Amino-indole-thiazol hybrid

Key Observations

Backbone Variations :

  • The target compound and BI82871 share a propanamide backbone, while BI82806 is an enamide (α,β-unsaturated amide), which may influence conformational flexibility and binding affinity.

Substituent Effects: Electron-Withdrawing Groups: The target’s 4-methanesulfonylphenyl group contrasts with 7d’s 4-methylphenyl and BI82871’s 2-fluorophenyl . Sulfonyl groups enhance polarity and may improve aqueous solubility compared to methyl or halogens. The target’s methoxythiolan group introduces a saturated sulfur ring, likely increasing metabolic stability compared to aromatic heterocycles.

Molecular Weight and Complexity :

  • The target compound’s molecular weight is expected to exceed 350 g/mol (based on structural analogy), placing it in a higher range than BI82806 (267.34 g/mol) but comparable to 7d (389 g/mol) . Higher molecular weight may impact bioavailability.

Thermal Stability :

  • Compounds in exhibit melting points between 134–178°C, suggesting moderate thermal stability. The target’s methanesulfonyl group could raise its melting point due to increased polarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.